Dacrysterone
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Overview
Description
Dacrysterone is a phytoecdysone, a type of insect moulting hormone, isolated from the bark of the tree Dacrydium intermedium . It is a naturally occurring compound that plays a crucial role in the moulting and metamorphosis of insects.
Preparation Methods
Dacrysterone can be isolated from the bark of Dacrydium intermedium through a series of chromatographic techniques . The isolation process involves extracting the bark with solvents, followed by purification using chromatography. The compound is identified based on its unique spectral properties, including ultraviolet (UV) and infrared (IR) spectra .
Chemical Reactions Analysis
Dacrysterone undergoes various chemical reactions, including oxidation and reduction. The compound’s structure features a 14α-hydroxy 7-en-6-one moiety, which is characteristic of phytoecdysones . Common reagents used in these reactions include oxidizing agents and reducing agents. The major products formed from these reactions are typically hydroxylated derivatives .
Scientific Research Applications
Dacrysterone has several scientific research applications. In chemistry, it is used as a reference compound for studying the structure and function of phytoecdysones . In biology, it is used to investigate the moulting and metamorphosis processes in insects . In medicine, this compound is studied for its potential therapeutic effects, including its role in regulating cell growth and differentiation . In industry, it is used in the development of insecticides and growth regulators .
Mechanism of Action
Dacrysterone exerts its effects by binding to ecdysone receptors in insects, which triggers a cascade of molecular events leading to moulting and metamorphosis . The compound’s molecular targets include various proteins and enzymes involved in the moulting process . The pathways involved in this compound’s mechanism of action are similar to those of other phytoecdysones .
Comparison with Similar Compounds
Dacrysterone is similar to other phytoecdysones such as makisterone A, polypodine B, and ponasterone C . this compound is unique due to its specific structural features, including the presence of a 14α-hydroxy 7-en-6-one moiety . This structural uniqueness contributes to its distinct biological activity and makes it a valuable compound for scientific research .
Properties
CAS No. |
50299-45-1 |
---|---|
Molecular Formula |
C28H46O8 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O8/c1-15(23(2,3)33)11-21(31)26(6,34)20-8-10-27(35)17-12-22(32)28(36)14-19(30)18(29)13-25(28,5)16(17)7-9-24(20,27)4/h12,15-16,18-21,29-31,33-36H,7-11,13-14H2,1-6H3/t15-,16+,18+,19-,20+,21-,24-,25-,26-,27-,28-/m1/s1 |
InChI Key |
LMQKRCYKYDRRFC-KDZLJHQNSA-N |
SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C)O)O)O)C(C)(C)O |
Isomeric SMILES |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O)C(C)(C)O |
Canonical SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C)O)O)O)C(C)(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dacrysterone; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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